acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol

Description

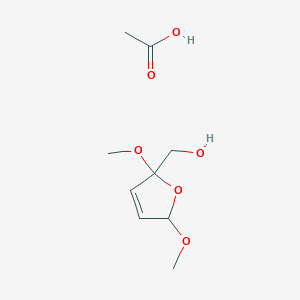

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4.C2H4O2/c1-9-6-3-4-7(5-8,10-2)11-6;1-2(3)4/h3-4,6,8H,5H2,1-2H3;1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHXSAVHCJHKSJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.COC1C=CC(O1)(CO)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70786783 | |

| Record name | Acetic acid--(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70786783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41991-02-0 | |

| Record name | Acetic acid--(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70786783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Construction

Stereoselective Synthesis of the (2,5-Dimethoxy-2H-furan-5-yl)methanol Moiety

The cornerstone of the synthesis is the creation of the 2,5-dimethoxy-2,5-dihydrofuran (B146672) ring, which serves as a key precursor. The stereochemical integrity of this moiety is paramount and can be addressed through various modern synthetic techniques.

Enantioselective Approaches to Furanol and Dihydrofuranol Precursors

The enantioselective synthesis of furanol and dihydrofuranol precursors is a critical step in establishing the absolute stereochemistry of the target molecule. Organocatalysis has emerged as a powerful tool for such transformations. For instance, bifunctional organocatalysts, such as those derived from quinine (B1679958) or squaramide, have been successfully employed in the enantioselective synthesis of 2,3-dihydrofurans. These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Lewis base interactions, thereby creating a chiral environment that directs the stereochemical outcome of the reaction.

Another prominent strategy involves the kinetic resolution of racemic intermediates. Lipase-catalyzed acetylation has been shown to be effective in the stereoselective kinetic resolution of allenic alcohols, which are precursors to 2,5-dihydrofurans. This enzymatic approach allows for the separation of enantiomers by selectively acetylating one, leaving the other unreacted and in high enantiomeric excess.

Catalytic Methods for Diastereoselective Formation of the Furan (B31954) Ring System

Once chiral precursors are obtained, the diastereoselective formation of the furan ring system is the next synthetic challenge. Transition metal catalysis offers a plethora of methods to achieve this. Gold(I) catalysts, for example, have been utilized in the stereoselective rearrangement of butynediol monobenzoates to yield functionalized 2,5-dihydrofurans. The mild reaction conditions associated with gold catalysis are often compatible with a wide range of functional groups.

Palladium-catalyzed asymmetric Mizoroki-Heck reactions represent another powerful method for the construction of chiral dihydrofurans. The use of chiral phosphoramidite (B1245037) ligands in these reactions can induce high levels of enantioselectivity in the coupling of aryl or vinyl halides with cyclic olefins like 2,3-dihydrofuran. Furthermore, the reaction of 1,4-dilithio-1,3-diene derivatives with aldehydes can afford polysubstituted 2,5-dihydrofurans with high regio- and stereoselectivity. sigmaaldrich.com

| Catalyst/Method | Precursor Type | Product | Stereoselectivity | Reference |

| Bifunctional Organocatalyst | β-Dicarbonyl compounds and α-bromonitroolefins | 2,3-Dihydrofurans | High (up to 97% ee) | researchgate.net |

| Lipase AK | Racemic allenols | Enantioenriched 2,5-dihydrofurans | High | nih.gov |

| Gold(I) Catalysis | Butynediol monobenzoates | Functionalized 2,5-dihydrofurans | Good to excellent | |

| Palladium/Phosphoramidite | Aryl/vinyl halides and cyclic olefins | Chiral dihydrofurans | High | |

| 1,4-Dilithio-1,3-dienes | Aldehydes | Polysubstituted 2,5-dihydrofurans | High | sigmaaldrich.com |

Regioselective Functionalization of 2,5-Dihydrofurans and Related Heterocycles

With the stereochemically defined 2,5-dimethoxy-2,5-dihydrofuran ring in hand, the next crucial step is the regioselective introduction of the hydroxymethyl group at the C5 position. While direct hydroxymethylation of this specific substrate is not extensively documented, analogous transformations on related heterocycles provide a viable blueprint.

One potential strategy involves a Vilsmeier-Haack reaction on a suitable furan precursor, followed by a Wittig reaction to introduce a vinyl group, which can then be selectively oxidized to the desired hydroxymethyl functionality. For example, 5-hydroxymethyl-2-vinylfuran has been synthesized from furfuryl acetate (B1210297) through successive Vilsmeier-Haack and Wittig reactions. google.com A similar sequence could be envisioned for a suitably protected 2,5-dimethoxydihydrofuran derivative.

Alternatively, the reaction of 2,5-dimethoxy-2,5-dihydrofuran with phenylselenium reagents has been studied, suggesting that the introduction of a selenium-based functional group could serve as a handle for further elaboration to the hydroxymethyl group.

Esterification Chemistry and Acetic Acid Integration

The final stage in the synthesis of the target compound is the esterification of the (2,5-dimethoxy-2H-furan-5-yl)methanol moiety with acetic acid. This seemingly straightforward transformation requires careful consideration of reaction conditions to ensure high yield and selectivity.

Mechanistic Studies of Direct Acetylation Reactions with the Furan-5-yl Methanol (B129727) Moiety

The direct acetylation of an alcohol, such as the furan-5-yl methanol moiety, with acetic anhydride (B1165640) is a classic example of nucleophilic acyl substitution. The reaction can proceed under catalyst- and solvent-free conditions, or be catalyzed by either acid or base.

Uncatalyzed Mechanism: The lone pair of electrons on the oxygen atom of the alcohol attacks one of the carbonyl carbons of acetic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group and yielding the acetylated product and acetic acid. researchgate.net

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of acetic anhydride is protonated, which significantly increases the electrophilicity of the carbonyl carbon. The alcohol then attacks this activated carbonyl group, proceeding through a similar tetrahedral intermediate. Subsequent deprotonation yields the final ester. mdpi.com

Base-Catalyzed Mechanism: A base can deprotonate the alcohol to form a more nucleophilic alkoxide, which then attacks the acetic anhydride. Alternatively, the base can act as a nucleophilic catalyst, first reacting with the anhydride to form a more reactive acylating agent.

| Condition | Key Feature | Intermediate |

| Uncatalyzed | Direct nucleophilic attack | Tetrahedral intermediate |

| Acid-Catalyzed | Protonation of carbonyl oxygen | Protonated tetrahedral intermediate |

| Base-Catalyzed | Formation of alkoxide or activated acylating agent | Tetrahedral intermediate |

Chemo- and Regioselective Esterification Strategies in Multi-functionalized Substrates

In a scenario where the substrate contains multiple hydroxyl groups or other nucleophilic sites, achieving chemo- and regioselectivity in the esterification becomes a significant challenge. Several strategies can be employed to direct the acetylation to the desired primary alcohol of the furan-5-yl methanol moiety.

Enzymatic Catalysis: Lipases are well-known for their ability to catalyze esterifications with high regioselectivity. For instance, Novozyme®-435 has been used for the diastereoselective acetylation of a 4-C-hydroxymethyl pentofuranose (B7776049) derivative, preferentially acetylating the primary hydroxyl group. nih.gov This approach could be highly effective for the selective acetylation of the target molecule, especially if other sensitive functional groups are present.

Catalyst-Directed Acetylation: The use of specific catalysts can influence the regioselectivity of acylation. For example, acetate catalysis has been shown to proceed via hydrogen bonding activation, leading to the regioselective acetylation of diols and polyols. The inherent structure of the substrate and its interaction with the catalyst can direct the acylation to a specific hydroxyl group.

Protecting Group Strategies: In complex syntheses, the use of protecting groups is a classic and reliable method to ensure regioselectivity. Other hydroxyl groups in the molecule could be protected with silyl (B83357) ethers or other orthogonal protecting groups prior to the acetylation of the target primary alcohol. Subsequent deprotection would then yield the desired final product.

Green Chemistry Approaches to Acetylation using Acetic Acid

In the broader field of organic synthesis, green chemistry principles are increasingly applied to acetylation reactions. Acetic acid is considered a greener alternative to more reactive acetylating agents like acetic anhydride or acetyl chloride because it is less corrosive, less hazardous, and the only byproduct of its use in acetylation is water.

Key research in this area focuses on the development of efficient catalysts to facilitate acetylation using the less reactive acetic acid. Methodologies include:

Heterogeneous Catalysis: Utilizing solid acid catalysts, such as zeolites or sulfated zirconia, which can be easily recovered and reused, minimizing waste. These catalysts can activate the acetic acid or the substrate to promote the reaction.

Biocatalysis: Employing enzymes, such as lipases, to catalyze acetylation under mild conditions. This approach offers high selectivity and avoids the use of harsh reagents.

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate the reaction, often leading to higher yields in shorter reaction times and sometimes reducing the need for a catalyst.

These approaches aim to improve the atom economy, reduce energy consumption, and minimize the generation of hazardous waste in acetylation processes.

Total Synthesis Strategies for Complex Furan Derivatives with Acetal (B89532) Functionalities

The total synthesis of complex natural products containing furan rings and acetal functionalities is a significant area of organic chemistry. Furans are versatile building blocks, and their synthesis often involves multi-step sequences. Strategies frequently employed include:

Paal-Knorr Furan Synthesis: A classical method involving the dehydration of a 1,4-dicarbonyl compound to form the furan ring.

Cyclization Reactions: Intramolecular cyclizations of precursors containing both the furan core and the elements of the acetal functionality.

Diels-Alder Reactions: Using furan as a diene in cycloaddition reactions to construct complex polycyclic systems, which can then be further elaborated.

Oxidative Cyclizations: Formation of the furan ring through the oxidation of suitable acyclic precursors.

The incorporation of acetal functionalities often serves as a protective group strategy for aldehydes or ketones during the synthesis or can be a key structural feature of the target molecule. The strategic placement and manipulation of these groups are critical to the success of the total synthesis.

The absence of specific data for "acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol" in the current scientific record makes it impossible to provide a detailed and accurate article on its chemistry. The general principles of green acetylation and furan synthesis provide a backdrop to the type of research that would be necessary to characterize such a compound, should it be synthesized in the future.

Detailed Investigation of Chemical Reactivity and Transformation Pathways

Mechanistic Analysis of Ring-Opening Reactions of the Dihydrofuran Core

The 2,5-dihydrofuran (B41785) ring system is susceptible to various ring-opening reactions, driven by the release of ring strain and the formation of stable acyclic products. The presence of the dimethoxy groups at the 2- and 5-positions makes the ring particularly prone to cleavage under acidic conditions.

In the presence of an acid catalyst and a nucleophile such as water or an alcohol, the dihydrofuran ring of acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol readily undergoes ring-opening. This process is initiated by the protonation of one of the ring oxygen atoms or one of the exocyclic methoxy (B1213986) groups, which enhances the electrophilicity of the adjacent carbon atom.

The generally accepted mechanism for the acid-catalyzed hydrolysis of 2,5-dimethoxy-2,5-dihydrofurans involves the following key steps:

Protonation: An acid catalyst (H₃O⁺) protonates one of the oxygen atoms of the acetal (B89532) groups, making it a better leaving group.

Carbocation Formation: The departure of a methanol (B129727) molecule leads to the formation of a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack: A water molecule attacks the carbocation, leading to the formation of a hemiacetal.

Second Protonation and Ring Opening: Protonation of the other acetal group, followed by the departure of the second methanol molecule and subsequent attack by water, leads to the opening of the dihydrofuran ring.

Tautomerization: The resulting enol tautomerizes to the more stable dicarbonyl compound.

This reaction pathway ultimately yields a derivative of succinaldehyde (B1195056). The presence of the acetic acid and hydroxymethyl substituents can influence the regioselectivity of the initial protonation and nucleophilic attack, although the fundamental mechanism remains the same.

Alcoholysis follows a similar mechanistic pathway, with an alcohol molecule acting as the nucleophile instead of water. This results in the formation of a mixed acetal or a fully exchanged acetal, depending on the reaction conditions.

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | Protonation of an acetal oxygen | Protonated acetal |

| 2 | Formation of an oxocarbenium ion | Resonance-stabilized carbocation |

| 3 | Nucleophilic attack by water | Hemiacetal |

| 4 | Ring opening | Acyclic dicarbonyl precursor |

| 5 | Tautomerization | Succinaldehyde derivative |

While specific studies on the thermal and photochemical rearrangements of this compound are not extensively documented, the reactivity of the dihydrofuran scaffold suggests potential transformation pathways.

Thermal Rearrangements: Substituted dihydrofurans can undergo thermally induced electrocyclic ring-opening reactions to form vinyl-substituted carbonyl compounds. However, the presence of the two methoxy groups at the 2- and 5-positions would likely lead to the elimination of methanol under thermal stress, potentially resulting in the formation of a furan (B31954) ring. The acetic acid and hydroxymethyl groups could also participate in intramolecular reactions, such as lactonization, upon heating.

Photochemical Rearrangements: Dihydrofurans are known to undergo various photochemical transformations, including [2+2] cycloadditions and rearrangements. Irradiation with UV light could potentially induce a rearrangement to a cyclopropyl (B3062369) aldehyde derivative or other strained ring systems. The specific outcome would be highly dependent on the wavelength of light used and the presence of photosensitizers.

The acid-catalyzed hydrolysis of the 2,5-dimethoxy-2,5-dihydrofuran (B146672) core is a well-established method for the synthesis of succinaldehyde and its derivatives. In the case of this compound, this reaction would lead to the formation of a substituted succinaldehyde. The resulting dicarbonyl compound would bear both an acetic acid and a hydroxymethyl substituent.

The formation of this succinaldehyde derivative is significant as it opens up a wide range of subsequent synthetic transformations. The two aldehyde functionalities can react with various nucleophiles, and the presence of the carboxylic acid and alcohol groups allows for further derivatization, such as esterification, amidation, or oxidation.

Reactivity of the Dimethoxy Groups

The two methoxy groups at the 2- and 5-positions are part of acetal functionalities, which are known to be sensitive to acidic conditions but stable in neutral and basic media.

The carbon atoms of the acetal groups are electrophilic and can undergo nucleophilic substitution reactions, particularly under acidic conditions. As described in the hydrolysis and alcoholysis section, the protonation of a methoxy group facilitates its departure as methanol, generating an oxocarbenium ion. This highly reactive intermediate can then be attacked by a variety of nucleophiles.

Examples of nucleophiles that can participate in these substitution reactions include:

Water and alcohols (as discussed above)

Thiols, leading to the formation of thioacetals

Cyanide, resulting in the formation of cyanohydrins

Organometallic reagents, such as Grignard reagents or organolithium compounds, which can lead to carbon-carbon bond formation.

The presence of the acetic acid and hydroxymethyl substituents may influence the stereochemical outcome of these reactions by directing the approach of the incoming nucleophile.

The 2,5-dimethoxy-2,5-dihydrofuran ring system can be considered a protected form of a 1,4-dicarbonyl compound. While the dihydrofuran itself is relatively stable to oxidation, the ring can be cleaved under oxidative conditions. For instance, treatment with an oxidizing agent in the presence of an acid catalyst could lead to the formation of a maleic acid derivative.

Furthermore, the hydroxymethyl group attached to the dihydrofuran ring is a primary alcohol and is susceptible to oxidation to an aldehyde or a carboxylic acid. The choice of oxidizing agent would determine the extent of oxidation. For example, a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) would likely oxidize the alcohol to an aldehyde, whereas a stronger oxidizing agent like potassium permanganate (B83412) could lead to the formation of a dicarboxylic acid.

The mechanistic implications of these oxidative transformations are significant, as they provide pathways to a variety of highly functionalized acyclic compounds. The interplay between the reactivity of the dihydrofuran core and its substituents allows for a diverse range of chemical transformations.

| Functional Group | Reaction Type | Typical Reagents | Potential Products |

|---|---|---|---|

| Dihydrofuran Ring | Acid-Catalyzed Ring Opening | H₃O⁺, ROH/H⁺ | Substituted Succinaldehyde Derivatives |

| Dihydrofuran Ring | Thermal Rearrangement | Heat | Furan Derivatives, Lactones |

| Dihydrofuran Ring | Photochemical Rearrangement | UV light | Cyclopropyl Aldehyde Derivatives |

| Dimethoxy Groups (Acetals) | Nucleophilic Substitution | Nu⁻/H⁺ (e.g., RSH, NaCN, RMgX) | Thioacetals, Cyanohydrins, C-C bond formation |

| Hydroxymethyl Group | Oxidation | PCC, KMnO₄ | Aldehyde, Carboxylic Acid |

Reactivity of the Ester Moiety

The ester functional group in this compound, also known as (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate (B1210297), is a key site for chemical transformations. Its reactivity is primarily centered around nucleophilic acyl substitution, with transesterification and saponification being two fundamental examples of this reaction class.

Transesterification Processes with Various Alcohols

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction is typically catalyzed by either an acid or a base and is reversible in nature. masterorganicchemistry.com For the target compound, (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate, the acetate group can be converted to other ester forms by reaction with different alcohols.

Under acidic conditions, the reaction mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol result in the formation of the new ester. masterorganicchemistry.com To drive the equilibrium towards the product, the alcohol reactant is often used in large excess or the leaving alcohol (in this case, methanol) is removed from the reaction mixture. masterorganicchemistry.com

Base-catalyzed transesterification proceeds via a different mechanism, typically initiated by a strong base like an alkoxide. The alkoxide, corresponding to the new alcohol, acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The original methoxy group is then eliminated, yielding the new ester. masterorganicchemistry.com

The efficiency of transesterification can be influenced by the structure of the alcohol. Steric hindrance in bulkier alcohols (e.g., tert-butanol) can decrease the reaction rate compared to less hindered primary alcohols (e.g., ethanol, propanol).

| Alcohol | Catalyst | Typical Conditions | Product | Relative Reactivity |

|---|---|---|---|---|

| Ethanol | H₂SO₄ (catalytic) | Reflux in excess ethanol | (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl propanoate | High |

| n-Propanol | NaOPr (catalytic) | Reflux in n-propanol | (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl butanoate | High |

| Isopropanol | H₂SO₄ (catalytic) | Reflux in excess isopropanol | (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl isobutyrate | Moderate |

| tert-Butanol | H₂SO₄ (catalytic) | Prolonged reflux in excess tert-butanol | (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl pivalate | Low |

Saponification Kinetics and Equilibrium Studies

Saponification is the hydrolysis of an ester under basic conditions to form an alcohol and the salt of a carboxylic acid. For (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl acetate, this reaction with a strong base like sodium hydroxide (B78521) (NaOH) would yield (2,5-dimethoxy-2,5-dihydrofuran-2-yl)methanol (B9813) and sodium acetate. The reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. quora.com

Rate = k[(Ester)][OH⁻]

The progress of the reaction can be monitored using several techniques. A common method is titration, where aliquots of the reaction mixture are taken at various time intervals, the reaction is quenched (e.g., with a known amount of acid), and the remaining base is titrated. ajpaonline.com Another effective method is conductometry, which relies on the difference in ionic mobility between the hydroxide ion (OH⁻) and the acetate anion (CH₃COO⁻). As the reaction proceeds, the highly mobile OH⁻ ions are replaced by the less mobile CH₃COO⁻ ions, leading to a decrease in the conductivity of the solution. satyensaha.comresearchgate.net

Kinetic studies involve determining the rate constant (k) at various temperatures to calculate thermodynamic activation parameters such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). researchgate.net

| Time (s) | [OH⁻] (mol/L) | 1/[OH⁻] (L/mol) | Rate Constant (k) (L mol⁻¹ s⁻¹) |

|---|---|---|---|

| 0 | 0.050 | 20.0 | - |

| 300 | 0.038 | 26.3 | 0.021 |

| 600 | 0.031 | 32.3 | 0.020 |

| 900 | 0.026 | 38.5 | 0.021 |

| 1200 | 0.022 | 45.5 | 0.021 |

Cycloaddition and Annulation Reactions Involving the Dihydrofuran System

The 2,5-dihydrofuran ring within the molecule is an unsaturated heterocycle that can participate in various cycloaddition and annulation reactions, providing pathways to more complex molecular architectures.

[4+2] and Other Pericyclic Reactions

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings. libretexts.org In this reaction, a conjugated diene reacts with a dienophile (an alkene or alkyne). libretexts.org The 2,5-dihydrofuran ring system can potentially act as a dienophile due to its carbon-carbon double bond. Its reactivity is influenced by the electronic nature of the substituents on the ring. The presence of electron-donating methoxy groups may affect the dienophilic character of the double bond.

Furan and its derivatives are well-known participants in Diels-Alder reactions, often acting as the diene component. researchgate.net While the 2,5-dihydrofuran in the target molecule lacks the conjugated diene system of furan itself, the double bond is reactive. These cycloadditions can be reversible, and understanding the kinetic and thermodynamic interplay is crucial for controlling the outcome. researchgate.net The reactions can proceed under thermal conditions or be catalyzed by Lewis acids, which can enhance the reactivity of the dienophile and influence the stereoselectivity of the addition. mdpi.com

Beyond the classic Diels-Alder reaction, dihydrofurans can participate in other pericyclic processes. For instance, force-promoted retro-[4+2][3+2] cycloadditions have been explored for related oxanorbornane systems, demonstrating the unique reactivity that can be accessed under specific conditions. manchester.ac.uk

| Diene | Dienophile | Conditions | Product Type | Reference Principle |

|---|---|---|---|---|

| Cyclopentadiene | 2,3-Dihydrofuran | Heat or Lewis Acid Catalyst | Tricyclic ether adduct | mdpi.com |

| Anthracene | Maleic anhydride (B1165640) (as model) | Toluene, reflux | Fused polycyclic adduct | libretexts.org |

| Isoprene | 2,5-Dihydrofuran | ZnI₂, heat | Substituted cyclohexene (B86901) adduct | mdpi.com |

| Furan | Dimethyl acetylenedicarboxylate | Neat, heat | Oxabicyclo[2.2.1]heptadiene derivative | researchgate.net |

Catalyst Development for Furan Annulation

Annulation reactions are processes that build a new ring onto an existing molecular framework. For furan and dihydrofuran systems, these reactions are often catalyzed by transition metals to achieve high efficiency and selectivity. rsc.org

A variety of metal catalysts have been developed for reactions that result in furan ring synthesis or annulation. These include catalysts based on palladium, rhodium, gold, and copper. rsc.orghud.ac.ukacs.orgrsc.org For instance, palladium-catalyzed processes have been developed for C-H activation followed by alkene insertion and annulation to form furan derivatives. rsc.org Rhodium(I) complexes have been successfully used in [4+2]-annulation reactions between furan-fused cyclobutanones and alkynes, demonstrating a method for constructing highly substituted aromatic systems. rsc.orgnih.gov

Gold catalysts are also prominent in furan chemistry, enabling cascade reactions and cycloadditions under mild conditions. acs.org For example, gold(I) catalysts have been employed in the formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols to yield 2,5-dihydrofurans. organic-chemistry.org The choice of catalyst and ligands is critical for controlling the regioselectivity and stereoselectivity of the annulation process, and ongoing research focuses on developing more sustainable and efficient catalytic systems, including those based on non-noble metals. frontiersin.org

| Catalyst System | Reaction Type | Key Features | Reference Concept |

|---|---|---|---|

| Palladium(II) Acetate / Ligand | C-H Activation / Annulation | High regioselectivity; good functional group tolerance. | rsc.org |

| [Rh(I)(cod)Cl]₂ / Ligand | [4+2] Annulation | Effective for reaction of furan-fused cyclobutanones with alkynes. | rsc.org |

| Gold(I) Chloride / Ligand | Intermolecular Cascade | Mild reaction conditions; good to excellent yields for substituted furans. | acs.org |

| Copper(I) Iodide | [4+1] Cycloaddition | Utilizes diazoacetates and α,β-acetylenic ketones. | hud.ac.uk |

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation

Multi-dimensional Nuclear Magnetic Resonance Spectroscopy (2D NMR) for Stereochemical Assignments and Conformational Analysis

Data not available for acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

Data not available for this compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring

Data not available for this compound.

X-ray Crystallography for Solid-State Structural Characterization

Data not available for this compound.

Computational Chemistry and Theoretical Studies

Applications in Advanced Chemical Synthesis

Precursor Role in the Synthesis of Complex Heterocyclic Compounds

The reactivity of the 2,5-dimethoxy-2,5-dihydrofuran (B146672) moiety makes it an excellent starting point for the synthesis of various heterocyclic systems. sdu.dk This structure can be viewed as a masked 1,4-dicarbonyl compound, which can be revealed under hydrolytic conditions, often catalyzed by an acid like acetic acid. This unmasking provides a linear four-carbon backbone ready for cyclization with various heteroatom nucleophiles to form pyridazines, pyrroles, and other heterocycles.

Synthesis of Polyfunctionalized Furans and Furanones

The title compound is a valuable intermediate for accessing furans and furanones with multiple functional groups. The 2,5-dimethoxy-2,5-dihydrofuran structure is a well-established precursor for such transformations. researchgate.net Acid-catalyzed elimination of one or both methanol (B129727) molecules can lead to the formation of a substituted aromatic furan (B31954) ring. The remaining hydroxymethyl and methoxy (B1213986) groups can then be further manipulated.

For instance, treatment with a mild acid could aromatize the ring, yielding a 5-methoxy-furan-2-yl-methanol derivative. Subsequent oxidation of the hydroxymethyl group and the furan ring itself can produce various furanones and carboxylic acids. These furanones are important structural motifs found in numerous natural products and bioactive molecules. nih.govmdpi.com The high reactivity of these small molecules makes them versatile reactants in chemical synthesis. nih.govmdpi.com

| Starting Material Moiety | Reaction Type | Potential Product Class | Key Reagents/Conditions |

|---|---|---|---|

| (2,5-dimethoxy-2H-furan-5-yl)methanol | Acid-Catalyzed Aromatization | Polyfunctionalized Furans | Acetic Acid, Heat |

| Polyfunctionalized Furan | Oxidation | Substituted Furanones | Mild Oxidizing Agents (e.g., Br2/H2O) |

| (2,5-dimethoxy-2H-furan-5-yl)methanol | Acid Hydrolysis & Ring Opening | Unsaturated 1,4-dicarbonyls | Aqueous Acid |

Construction of Novel Macrocyclic and Polycyclic Structures

The furan nucleus is a powerful tool for constructing complex polycyclic and macrocyclic architectures, primarily through its participation as a diene in the Diels-Alder reaction. acs.org The title compound, upon conversion to its aromatic furan form, can engage in [4+2] cycloaddition reactions with various dienophiles. nih.gov

The presence of the hydroxymethyl group is particularly advantageous, as it allows for the molecule to be tethered to a dienophile, setting the stage for an intramolecular Diels-Alder reaction. This strategy is a highly efficient method for the stereocontrolled synthesis of complex, fused-ring systems. The resulting oxabicycloheptene adducts can be further transformed, for example, by ring-opening or reduction, to access a wide range of carbocyclic and heterocyclic frameworks that are difficult to synthesize by other means.

Building Block for Polymer and Material Science Precursors (Non-biological applications)

Furan-based polymers are emerging as sustainable alternatives to petroleum-derived plastics, offering unique properties and environmental benefits. dntb.gov.uaresearchgate.net The diol 2,5-bis(hydroxymethyl)furan (BHMF) is a key bio-based monomer used to produce polyesters, polyurethanes, and epoxy resins. nih.govresearchgate.netacs.orgresearchgate.net The compound (2,5-dimethoxy-2H-furan-5-yl)methanol can be considered a valuable precursor to such monomers.

Through chemical modification, such as reduction of the second methoxy group to a hydroxyl group, the title compound can be converted into a diol analogous to BHMF. This resulting furan diol can then undergo polycondensation reactions with dicarboxylic acids (like succinic or adipic acid) to form furan-based polyesters. acs.org These polymers exhibit promising thermal and mechanical properties, and the furan ring in the polymer backbone can be used for further modification, such as reversible cross-linking via Diels-Alder chemistry to create self-healing materials. nih.gov The development of such polymers from renewable feedstocks is a critical step towards a circular bio-based economy. researchgate.netyoutube.com

| Furan-Based Monomer | Co-monomer | Resulting Polymer Type | Potential Application |

|---|---|---|---|

| BHMF-analogue (from title compound) | Adipic Acid | Polyester | Packaging films, Fibers |

| BHMF-analogue (from title compound) | Isophorone Diisocyanate | Polyurethane | Coatings, Foams |

| BHMF-analogue (from title compound) | Bismaleimide | Cross-linked Polymer Network | Self-healing materials, Thermosets |

Development of Catalytic Systems Utilizing Furan Derivatives

While furan derivatives are often the target of catalytic conversion, they can also be incorporated into the structure of catalysts themselves, for example, as ligands for transition metals. nih.govmdpi.com The unique electronic properties and coordination ability of the furan ring and its substituents can be harnessed to design novel catalytic systems.

The compound (2,5-dimethoxy-2H-furan-5-yl)methanol possesses several functional handles—the hydroxyl group, the ether linkages, and the furan oxygen—that could be exploited in ligand design. For instance, the hydroxyl group could be converted into a phosphine (B1218219) or amine moiety, creating a P,O- or N,O-type chelating ligand. Such ligands are valuable in asymmetric catalysis. Alternatively, the molecule could be anchored to a solid support via the hydroxyl group to create a heterogeneous catalyst, which offers advantages in terms of catalyst separation and recycling. The development of new catalytic pathways using sustainable, biomass-derived ligands is a key area of green chemistry research. frontiersin.org

Derivatives and Analogues: Structure Reactivity Relationships

Systematic Modification of Methoxy (B1213986) Groups and their Impact on Reactivity

The methoxy groups at the C2 and C5 positions of the dihydrofuran ring play a pivotal role in the compound's stability and reactivity. As a cyclic acetal (B89532) of a 1,4-dicarbonyl compound (succinaldehyde), the 2,5-dialkoxy-2,5-dihydrofuran system is sensitive to acidic conditions, which can lead to hydrolysis and ring-opening. The nature of the alkoxy group (e.g., methoxy, ethoxy, butoxy) can influence the rate of these reactions as well as the physical properties and synthetic accessibility of the compound.

Research into the synthesis of various 2,5-dialkoxy-2,5-dihydrofurans has revealed differences in yield and stability. For instance, the classic synthesis involving the addition of bromine to furan (B31954) in the corresponding alcohol generally provides the desired dialkoxy derivatives. A notable comparison between the methoxy and ethoxy analogues shows that 2,5-diethoxy-2,5-dihydrofuran can be prepared in a higher yield than 2,5-dimethoxy-2,5-dihydrofuran (B146672). This difference is attributed primarily to the lower water solubility of the ethoxy derivative, which simplifies its extraction and isolation from the aqueous reaction medium.

The choice of alkoxy group also affects the stability of intermediates formed during subsequent reactions. In acid-catalyzed conversions, alcohols can trap the ring-opened dicarbonyl intermediate as a more stable acetal. For example, the conversion of furan in a methanol (B129727) medium under acidic conditions yields 1,1,4,4-tetramethoxybutane, a stable acetal of succinaldehyde (B1195056). This acetal is significantly more stable than the succinaldehyde intermediate that forms when the reaction is conducted in water, demonstrating that the alcohol/alkoxy group plays a key role in suppressing undesirable side reactions like polymerization.

The following table summarizes the comparative synthesis and properties of different 2,5-dialkoxy-2,5-dihydrofurans.

| Alkoxy Group | Starting Alcohol | Synthesis Yield | Boiling Point (°C / mm Hg) | Key Observations |

| Methoxy | Methanol | 47% | 47 / 8 | Higher water solubility complicates isolation. |

| Ethoxy | Ethanol | 56% | - | Higher yield attributed to lower water solubility. |

| Butoxy | Butanol | - | - | Synthesizable via electrochemical methods. |

Data compiled from literature reports.

Investigation of Analogues with Varying Ester Moieties

General chemical principles suggest that the electronic and steric properties of the ester group could influence the reactivity of the molecule. For instance, a bulkier ester group might sterically hinder reactions at nearby functional groups. Similarly, an ester with strongly electron-withdrawing groups could potentially influence the electronic environment of the entire molecule, though the effect would likely be modest given its separation from the reactive dihydrofuran ring. However, without dedicated research and experimental data, these potential effects remain speculative for this specific class of compounds. Further investigation is required to elucidate these structure-reactivity relationships.

Introduction of Additional Functional Groups on the Furan Ring and Their Synthetic Utility

Introducing additional functional groups onto the C3 and C4 positions of the dihydrofuran ring significantly expands the synthetic utility of the 2,5-dialkoxy-2,5-dihydrofuran scaffold. The double bond in the ring is a key site for functionalization, allowing for the addition of various substituents that can serve as handles for further chemical transformations.

Halogenated derivatives are particularly valuable synthetic intermediates. For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones, which share a related furanone core, are highly reactive molecules. The halogen atoms at the C3 and C4 positions can be displaced by a variety of nucleophiles. These halogenated compounds can undergo reactions such as:

Substitution: Reactions with phosphines can lead to the formation of phosphonium (B103445) salts.

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as Sonogashira coupling, allow for the introduction of carbon-carbon bonds by reacting with terminal alkynes.

The introduction of aryl groups is another important modification. The synthesis of 3-aryl-2,5-dihydrofurans can be achieved through various methods, including the ring contraction of 4-aryl-3,6-dihydro-2H-pyrans. These arylated derivatives serve as precursors for a range of more complex heterocyclic structures.

The table below summarizes methods for introducing functional groups onto dihydrofuran and related scaffolds and their synthetic applications.

| Functional Group | Method of Introduction | Precursor | Synthetic Utility of Product |

| Halogen (Cl, Br) | Halogenation of furanone precursors | Mucohalic acids | Substrates for nucleophilic substitution and cross-coupling reactions. |

| Aryl | Ring contraction of dihydropyrans | 4-Aryl-3,6-dihydro-2H-pyrans | Building blocks for complex heterocyclic compounds. |

| Iodine | Covalent crosslinking | 2,5-dimethoxy-2,5-dihydrofuran | Used in the functionalization of biomaterials for applications like antibacterial surfaces. |

| Alkyl/Aryl | Regioselective Heck reaction | 2,3-dihydrofuran | Synthesis of 2-aryl-2,5-dihydrofurans. |

These examples demonstrate that the dihydrofuran ring can be selectively functionalized, creating a diverse array of derivatives. These functionalized analogues are powerful tools in organic synthesis, enabling the construction of intricate molecular architectures and compounds with potential biological activity.

Future Research Directions and Emerging Trends

Development of Asymmetric Synthetic Routes to Chiral Analogues

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. For a molecule like acetic acid;(2,5-dimethoxy-2H-furan-5-yl)methanol, which contains stereogenic centers, the development of asymmetric synthetic routes to access its chiral analogues is a critical research direction. Current strategies for creating chiral furan (B31954) derivatives often rely on organocatalytic or metal-catalyzed approaches, which could be adapted for this specific target. pku.edu.cnresearchgate.net

Future research should focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, such as those based on transition metals (e.g., silver, rhodium) complexed with chiral ligands, represents a promising avenue. rsc.org For instance, a bifunctional silver catalyst has been successfully used in the enantioselective synthesis of 2,5-dihydrofurans. rsc.org Adapting such catalytic systems could enable the stereocontrolled synthesis of chiral analogues of the target compound.

Organocatalysis: Asymmetric organocatalysis offers a metal-free alternative for the synthesis of chiral molecules. nih.gov Chiral Brønsted acids or bases could be employed to catalyze key bond-forming reactions in a stereoselective manner, leading to furan-based compounds with high enantiomeric excess. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as carbohydrates or amino acids, provides an alternative pathway to chiral furan derivatives. researchgate.net This approach leverages existing stereochemistry to build complex chiral molecules.

Desymmetrization: For symmetrically substituted precursors, enantioselective desymmetrization can be a powerful strategy to introduce chirality. nih.gov This involves the selective reaction of one of two enantiotopic groups under the influence of a chiral catalyst or reagent.

The successful development of these routes would not only provide access to the individual stereoisomers of this compound and its derivatives but also contribute to the broader field of asymmetric synthesis of heterocyclic compounds.

Exploration of Novel Catalytic Transformations

The furan ring is a versatile heterocyclic system capable of undergoing a wide array of chemical transformations. acs.orgallaboutchemistry.net Exploring novel catalytic methods to modify the structure of this compound could unlock access to a diverse range of new chemical entities with potentially valuable properties.

Key areas for exploration in catalytic transformations include:

Hydrogenation and Reduction: Selective catalytic hydrogenation can transform the furan ring into tetrahydrofuran (B95107) or dihydrofuran derivatives. acs.orgfigshare.com Investigating different catalysts (e.g., Ni, Pt, Pd) and reaction conditions could allow for controlled reduction of the furan moiety, leading to saturated heterocyclic analogues. researchgate.net

Cycloaddition Reactions: The furan ring can act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. acs.org Research into Lewis acid or organocatalyzed cycloaddition reactions involving the target molecule could yield novel polycyclic scaffolds.

Ring-Rearrangement and Ring-Opening: Under specific catalytic conditions, the furan ring can undergo rearrangement to form other cyclic structures, such as cyclopentanones, or be opened to yield linear dicarbonyl compounds. acs.orgresearchgate.net The development of selective catalysts for such transformations would significantly expand the synthetic utility of this furan derivative.

Cross-Coupling Reactions: Functionalizing the furan ring through catalytic cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is a powerful strategy for introducing new carbon-carbon or carbon-heteroatom bonds. This would enable the synthesis of a library of derivatives with varied substituents for structure-activity relationship studies.

The table below summarizes potential catalytic transformations and their expected products.

| Catalytic Transformation | Catalyst Type | Potential Product Class |

| Asymmetric Hydrogenation | Chiral Rhodium/Silver Complexes | Chiral Dihydrofuran/Tetrahydrofuran Analogues |

| Diels-Alder Cycloaddition | Lewis Acids / Organocatalysts | Oxabicyclic Compounds |

| Ring Rearrangement | Supported Metal Catalysts (Pt, Ru) | Substituted Cyclopentanones |

| Cross-Coupling | Palladium/Nickel Complexes | Aryl- or Alkyl-Substituted Furan Derivatives |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms offers numerous advantages, including improved safety, efficiency, scalability, and reproducibility. researchgate.netspringerprofessional.de Integrating the synthesis of this compound and its derivatives into such platforms is a forward-looking research direction.

Key aspects of this integration include:

Development of Flow Synthesis Protocols: Designing and optimizing a continuous flow process for the multi-step synthesis of the target compound would enable on-demand production and facilitate rapid library synthesis. innovationnewsnetwork.combiocrick.com This is particularly relevant for producing pharmaceutical intermediates. researchgate.net

Automated Reaction Optimization: Automated platforms can rapidly screen a wide range of reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal conditions for yield and purity, accelerating the development timeline. nih.govnih.gov

In-line Analysis and Purification: Integrating analytical techniques (e.g., IR, NMR) directly into the flow system allows for real-time monitoring of the reaction progress. cam.ac.uk Subsequent in-line purification modules can provide the final product with high purity without manual intervention.

High-Throughput Synthesis of Derivatives: Automated systems are ideally suited for the high-throughput synthesis of compound libraries. researchgate.net By systematically varying starting materials and reagents, a large number of derivatives of this compound could be generated for biological screening or materials testing.

The adoption of these modern synthesis technologies would not only enhance the efficiency of research involving this compound but also align with the principles of green and sustainable chemistry. sci-hub.se

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity Profiles

Computational chemistry provides powerful tools for predicting the reactivity and properties of molecules, guiding experimental design and saving significant time and resources. grnjournal.us Applying theoretical methods to this compound can uncover novel reactivity patterns that can then be validated in the laboratory.

Future research in this area should focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be used to model the electronic structure of the molecule and predict its behavior in various reactions. pku.edu.cnacs.orgnih.gov This can help identify the most likely sites for electrophilic or nucleophilic attack and predict the outcomes of cycloaddition or rearrangement reactions. rsc.orgacs.orgresearchgate.net

Reaction Mechanism Elucidation: Computational modeling can elucidate the detailed mechanisms of potential catalytic transformations, including identifying transition states and intermediates. acs.org This understanding is crucial for optimizing reaction conditions and catalyst design.

Prediction of Spectroscopic and Physicochemical Properties: Theoretical calculations can predict properties such as NMR spectra, chiroptical properties, and redox potentials, which can aid in the characterization of new compounds and the prediction of their potential applications.

Machine Learning for Reactivity Prediction: As more data on furan reactivity becomes available, machine learning models can be trained to predict the outcomes of reactions with high accuracy, further accelerating the discovery of new transformations. nih.govresearchgate.net

The synergy between theoretical prediction and experimental validation is a powerful paradigm in modern chemical research. By computationally exploring the potential reactivity of this compound, researchers can prioritize the most promising synthetic routes and transformations for laboratory investigation, leading to a more efficient and targeted research effort.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for preparing (2,5-dimethoxy-2H-furan-5-yl)methanol derivatives?

- Methodology :

- Acetal formation : Reacting furan derivatives (e.g., HMF) with diols (e.g., 1,3-propanediol) under acidic conditions forms thermally stable acetals, suppressing polymerization .

- Acidic condensation : Self-condensation of furylmethanols in dioxane with perchloric acid yields bis-furylmethanes .

- Michael addition-elimination : Reacting halogenated furanones with amino esters (e.g., glycine methyl ester) in tetrahydrofuran produces functionalized furan derivatives .

Q. How can thermal decomposition of furan derivatives be minimized during synthesis?

- Key strategy : Use six-membered acetal rings (e.g., HMF acetal) to stabilize reactive intermediates and prevent self-polymerization in concentrated solutions. This approach enables high-yield oxidation (90–95%) without humin byproducts .

- Solvent selection : Reflux in polar solvents (ethanol/methanol) followed by crystallization or chromatography improves stability .

Advanced Research Questions

Q. What catalytic systems optimize selective oxidation of furan derivatives to dicarboxylic acids?

- Experimental design :

- Catalyst : CeO2-supported Au nanoparticles with Na2CO3 in water enable aerobic oxidation of HMF acetal to furan-2,5-dicarboxylic acid.

- Mechanism : Partial hydrolysis of the acetal (via CeO2 Lewis acid sites) followed by oxidative dehydrogenation (Au-mediated) is critical .

- Kinetic control : DFT studies confirm the rate-limiting steps, guiding reactor design for batch or continuous processes .

Q. How are exothermic reactions managed in methanol carbonylation for acetic acid production?

- Process control :

- CO flow regulation : Limit CO feed using a time-averaged flow rate (Fav) + constant (X = 0.1–1.0 tons/hour) to prevent reactor overpressure. A low signal selector adjusts valves based on pressure/flow feedback .

- Catalyst systems : Iridium with ruthenium promoters enhances carbonylation rates but requires strict methyl acetate (8–20% w/w) and water (1–6% w/w) control to avoid instability .

Q. How do structural modifications influence the biological activity of furan-methanol derivatives?

- Structure-activity relationships :

- Substituent effects : Amino-phenyl groups (e.g., [5-(4-aminophenyl)-furan-2-yl]-methanol) enhance interactions with biological targets, making them valuable in medicinal chemistry .

- Assay design : Evaluate antifungal/herbicidal activity via in vitro assays (e.g., MIC tests) and molecular docking to identify binding motifs .

Q. What computational tools resolve contradictions in proposed reaction mechanisms?

- Case study : Conflicting pathways for HMF acetal oxidation (hydrolysis vs. direct oxidation) were resolved using DFT calculations. Results confirmed hydrolysis to 5-formyl-2-furan carboxylic acid as the first step, followed by Au-catalyzed dehydrogenation .

- Validation : Compare experimental kinetic data (e.g., activation energies) with computational models to refine mechanistic hypotheses .

Data Contradiction Analysis

Methodological Recommendations

- Purification : Use silica gel chromatography (petroleum ether/ethyl acetate gradient) for furan derivatives .

- Catalyst recycling : Liquid reaction mixtures (e.g., rhodium in acetic acid) can be directly recycled post-flash vaporization .

- Analytical validation : Combine GC-MS for volatile byproducts and NMR/X-ray crystallography for structural confirmation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.